Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))

1,1'-isopropylidenebis(4-allyloxydibromobenzene) structure
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Numero CAS:37769-31-6
MF:C21H20Br4O2
MW:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19

1,1'-isopropylidenebis(4-allyloxydibromobenzene) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
    • Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
    • Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
    • FG-3200
    • PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • A877623
    • carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
    • 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
    • Tetrabromobisphenol A, bis(allyl ether)
    • 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
    • Tetrabromobisphenol A, Bisallyl Ether
    • Tetrabromobisphenol A bis(allylether)
    • DTXCID909327
    • 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
    • DTXSID2029327
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
    • FG 3200
    • BE 51
    • J193.903C
    • 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
    • 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
    • Q27261505
    • 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
    • 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
    • Tetrabromobisphenol A diallyl ether
    • 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
    • Flame Cut 122K
    • Tetrabromobisphenol A bis (allyl ether)
    • NCGC00260126-01
    • 25327-89-3
    • NS00004570
    • 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
    • ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
    • AS-70787
    • CAS-25327-89-3
    • 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
    • 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
    • Tetrabromobisphenol A allyl ether
    • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
    • FIRE GUARD 3200
    • E78866
    • MFCD00086863
    • 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
    • Tetrabromobisphenol A bis(allyl ether)
    • AC-14165
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
    • UNII-57LML2L4FA
    • Tox21_202577
    • SCHEMBL827154
    • AKOS015912832
    • 37769-31-6
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
    • 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
    • B2021
    • CHEMBL3185920
    • 2,2',6,6'-Tetrabromobisphenol A diallyl ether
    • EINECS 246-850-8
    • 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
    • EINECS 253-659-3
    • 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
    • 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
    • TBBPA-BISALLYLETHER
    • 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • Pyroguard SR 319
    • 57LML2L4FA
    • TBBPA-DE
    • SR 319
    • tetrabromobisphenol a-diallyl ether
    • 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
    • Inchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
    • Chiave InChI: PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • Sorrisi: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C

Proprietà calcolate

  • Massa esatta: 619.8196
  • Massa monoisotopica: 619.81968
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 8
  • Complessità: 433
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5
  • XLogP3: 8.7

Proprietà sperimentali

  • PSA: 18.46
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti